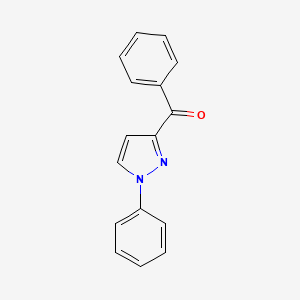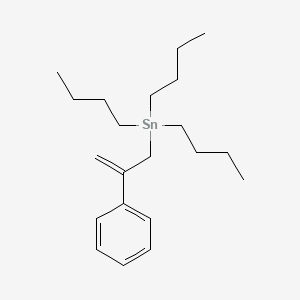
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is a complex organosilicon compound characterized by its unique structure, which includes two ethyl-phenyl-indene groups attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane typically involves the reaction of 2-ethyl-4-phenyl-1H-indene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, facilitating the formation of stable compounds. The indene groups provide additional stability and reactivity, allowing the compound to participate in various chemical reactions. The pathways involved in its action depend on the specific application and the conditions under which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(methyl)silane
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(ethyl)silane
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(phenyl)silane
Uniqueness
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is unique due to its specific combination of ethyl-phenyl-indene groups and dimethylsilane core. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. The presence of two ethyl-phenyl-indene groups enhances its stability and reactivity compared to similar compounds with different substituents.
Propiedades
| 154380-64-0 | |
Fórmula molecular |
C36H36Si |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
bis(2-ethyl-4-phenyl-1H-inden-1-yl)-dimethylsilane |
InChI |
InChI=1S/C36H36Si/c1-5-25-23-33-29(27-15-9-7-10-16-27)19-13-21-31(33)35(25)37(3,4)36-26(6-2)24-34-30(20-14-22-32(34)36)28-17-11-8-12-18-28/h7-24,35-36H,5-6H2,1-4H3 |
Clave InChI |
SBRWFIXKFLEMAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3CC)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)

